HKOH-1r
Overview
Description
HKOH-1r is a highly sensitive green fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells. It has a maximum excitation wavelength of 500 nanometers and an emission wavelength of 520 nanometers . This compound is particularly valuable in scientific research due to its ability to detect reactive oxygen species, which play crucial roles in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of HKOH-1r is typically carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale reactions, purification steps such as chromatography, and stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
HKOH-1r primarily undergoes reactions involving hydroxyl radicals. These reactions are crucial for its function as a fluorescent probe. The compound is designed to react selectively with hydroxyl radicals, resulting in a fluorescent signal that can be detected using various imaging techniques .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like dimethyl sulfoxide and phosphate-buffered saline. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the detection of hydroxyl radicals .
Major Products Formed
The major product formed from the reaction of this compound with hydroxyl radicals is a fluorescent complex that emits green light. This product is stable under physiological conditions, making it suitable for use in live-cell imaging .
Scientific Research Applications
HKOH-1r has a wide range of applications in scientific research:
Chemistry: Used to study the generation and scavenging of hydroxyl radicals in various chemical reactions.
Biology: Employed in live-cell imaging to detect oxidative stress and monitor cellular responses to environmental changes.
Medicine: Utilized in research on diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of new materials and processes that involve reactive oxygen species
Mechanism of Action
The mechanism of action of HKOH-1r involves its selective reaction with hydroxyl radicals. Upon encountering hydroxyl radicals, the compound undergoes a chemical transformation that results in the emission of green fluorescence. This fluorescence can be detected using confocal microscopy or flow cytometry, allowing researchers to visualize and quantify the presence of hydroxyl radicals in living cells .
Comparison with Similar Compounds
Similar Compounds
HKOH-1: Another fluorescent probe designed for the detection of hydroxyl radicals, but with different cellular uptake and retention properties.
Dihydroethidium: A fluorescent probe used for detecting superoxide radicals.
2’,7’-Dichlorodihydrofluorescein diacetate: A probe used for detecting general reactive oxygen species.
Uniqueness
HKOH-1r stands out due to its high sensitivity and selectivity for hydroxyl radicals, as well as its excellent cellular uptake and retention properties. These features make it particularly suitable for live-cell imaging and real-time monitoring of oxidative stress in various biological systems .
Properties
IUPAC Name |
2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one;methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Cl2I2O6.C8H13NO5/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26;1-6(10)9(4-7(11)13-2)5-8(12)14-3/h1-10,31-32H;4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOZCLVPZPUPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)OC)CC(=O)OC.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25Cl2I2NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.